molecular formula C23H21N3O2 B2844613 N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide CAS No. 1788948-53-7

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2844613
CAS No.: 1788948-53-7
M. Wt: 371.44
InChI Key: XVVHRWLCSLSELL-UHFFFAOYSA-N
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Description

N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound characterized by its imidazo[1,2-a]pyridine core and methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide typically involves multiple steps, starting with the formation of the imidazo[1,2-a]pyridine core. This can be achieved through cyclization reactions involving pyridine derivatives and appropriate reagents

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often considered to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{3{Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo1 ...[{{{CITATION{{{_2{Biological evaluation of imidazopyridine derivatives as potential ...](https://link.springer.com/article/10.1007/s00044-022-02984-x).

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the development of new pharmaceuticals and materials.

Biology: Biologically, N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide has shown potential as a bioactive molecule. It can interact with various biological targets, influencing cellular processes and pathways.

Medicine: In the medical field, this compound has been studied for its potential therapeutic effects. It may exhibit properties such as anti-inflammatory, anticancer, and antimicrobial activities, making it a candidate for drug development.

Industry: Industrially, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique chemical properties enable the creation of products with enhanced performance and durability.

Comparison with Similar Compounds

  • Imidazo[1,2-a]pyridine derivatives

  • Methoxyphenyl-containing compounds

  • Propanamide derivatives

Uniqueness: N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-3-(4-methoxyphenyl)propanamide stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties compared to similar compounds

Properties

IUPAC Name

N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-28-18-12-9-17(10-13-18)11-14-23(27)25-20-7-3-2-6-19(20)21-16-26-15-5-4-8-22(26)24-21/h2-10,12-13,15-16H,11,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVVHRWLCSLSELL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)NC2=CC=CC=C2C3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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